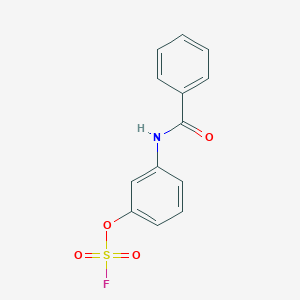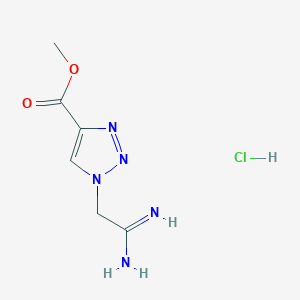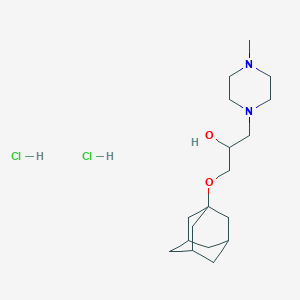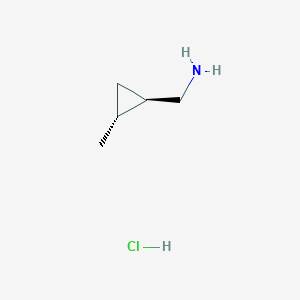![molecular formula C14H21N3OS B2755262 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide CAS No. 1222974-22-2](/img/structure/B2755262.png)
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of pyridine derivatives through radical reactions, which can be catalyzed by transition metals or metal-free oxidation strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microchannel reactors. These methods allow for efficient and scalable production under controlled conditions, minimizing the use of hazardous reagents and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the pyrrolidine ring.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups .
Applications De Recherche Scientifique
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-3-(pyrrolidin-2-yl)pyridine
- 2-(methylsulfanyl)ethylpyridine
- 2-(2-pyrrolidinyl)pyridine
Uniqueness
What sets 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-pyrrolidin-1-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-11(17-8-3-4-9-17)10-16-13(18)12-6-5-7-15-14(12)19-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELMUEPJSJFHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)

![ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate](/img/structure/B2755184.png)





![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2755193.png)


![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755202.png)
